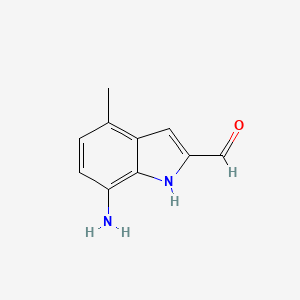
7-Amino-4-methyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-methyl-1H-indole-2-carbaldehyde is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-methylindole with formylating agents to introduce the aldehyde group at the 2-position, followed by amination to introduce the amino group at the 7-position . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under specific conditions.
Major Products Formed: The major products formed from these reactions include 7-amino-4-methyl-1H-indole-2-carboxylic acid, 7-amino-4-methyl-1H-indole-2-methanol, and various substituted derivatives .
Scientific Research Applications
7-Amino-4-methyl-1H-indole-2-carbaldehyde has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with biological molecules, potentially inhibiting or modifying their function. This interaction can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 7-Amino-1H-indole-2-carbaldehyde
- 4-Methyl-1H-indole-2-carbaldehyde
- 7-Bromo-4-methyl-1H-indole-2-carbaldehyde
Comparison: Compared to these similar compounds, 7-Amino-4-methyl-1H-indole-2-carbaldehyde is unique due to the presence of both the amino and methyl groups, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-5,12H,11H2,1H3 |
InChI Key |
FIGINDJUZWZKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
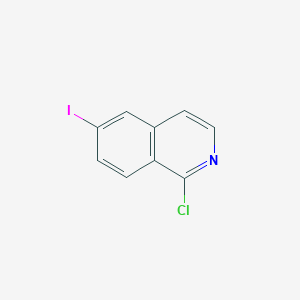
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)


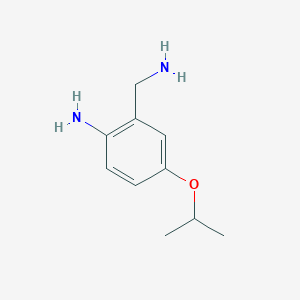
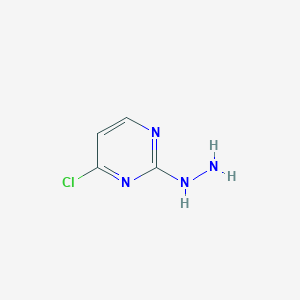
![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)

![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
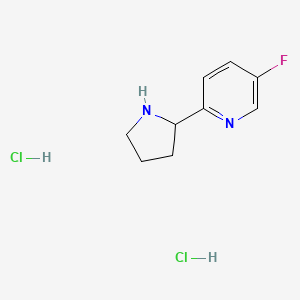
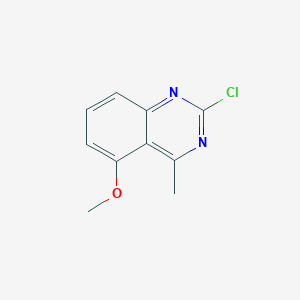

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)
